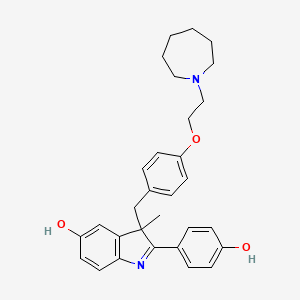
Tetrazine-SS-Biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrazine-SS-Biotin is a bioorthogonal reagent that combines two functional groups: tetrazine and biotin, connected by a disulfide bond. Tetrazine is an electron-deficient diene known for its exceptional reactivity in bioorthogonal chemistry, while biotin is a well-established affinity tag widely used in various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrazine-SS-Biotin typically involves the derivatization of tetrazine scaffolds. The process includes the formation of tetrazine derivatives through various synthetic routes such as microwave-assisted reactions, solid-phase synthesis, metal-based reactions, [4+2] cycloaddition, and multicomponent one-pot reactions . The specific conditions for these reactions vary, but they generally require precise control of temperature, pressure, and the use of specific catalysts.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated synthesizers and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Tetrazine-SS-Biotin undergoes various chemical reactions, including:
Inverse Electron Demand Diels-Alder (IEDDA) Reaction: This is one of the fastest bioorthogonal reactions, involving the reaction of tetrazine with strained alkenes or alkynes.
Substitution Reactions: Tetrazine can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
IEDDA Reaction: Common reagents include strained alkenes or alkynes, and the reaction is typically carried out in aqueous solutions or biological media.
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are used under mild conditions to facilitate the substitution.
Major Products:
Scientific Research Applications
Tetrazine-SS-Biotin has a wide range of applications in scientific research, including:
Chemistry: Used in bioorthogonal chemistry for labeling and tracking biomolecules.
Biology: Employed in cellular labeling, live-cell imaging, and protein modification studies.
Medicine: Utilized in drug delivery systems, diagnostic imaging, and targeted therapy.
Industry: Applied in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of Tetrazine-SS-Biotin involves its bioorthogonal reactivity, particularly the IEDDA reaction. Tetrazine reacts with strained alkenes or alkynes to form stable cycloadducts, enabling the labeling and tracking of biomolecules in living systems . The biotin moiety allows for the affinity-based capture and purification of the labeled molecules .
Comparison with Similar Compounds
Triazine-Biotin: Similar in structure but with a triazine moiety instead of tetrazine.
Tetrazine-Fluorophore Conjugates: Tetrazine conjugated with various fluorophores for imaging applications.
Uniqueness: Tetrazine-SS-Biotin is unique due to its combination of high reactivity in bioorthogonal chemistry and the affinity properties of biotin. This dual functionality makes it highly versatile for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C24H32N8O3S3 |
|---|---|
Molecular Weight |
576.8 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propyl]disulfanyl]ethyl]pentanamide |
InChI |
InChI=1S/C24H32N8O3S3/c33-20(4-2-1-3-19-22-18(14-36-19)29-24(35)30-22)25-10-12-38-37-11-9-21(34)26-13-16-5-7-17(8-6-16)23-31-27-15-28-32-23/h5-8,15,18-19,22H,1-4,9-14H2,(H,25,33)(H,26,34)(H2,29,30,35)/t18-,19-,22-/m0/s1 |
InChI Key |
DNUZQOORFCMFKQ-IPJJNNNSSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



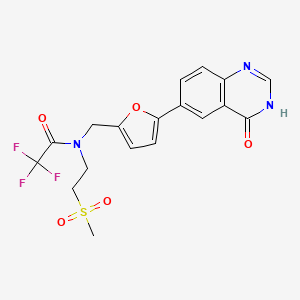
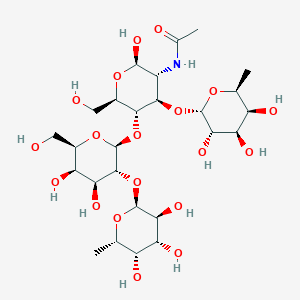

![3-(Tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaph osphole](/img/structure/B15062227.png)
![1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone](/img/structure/B15062260.png)
![2-([1,1'-Biphenyl]-4-yl)-6-methylbenzo[b]thiophene](/img/structure/B15062268.png)

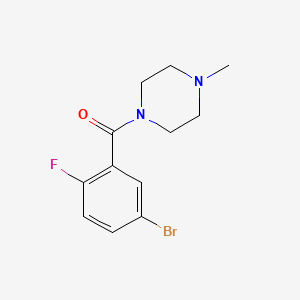


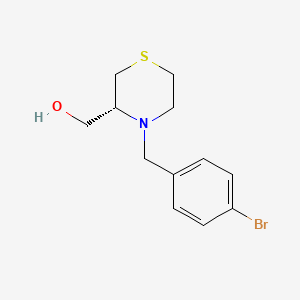
![methyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate](/img/structure/B15062313.png)
